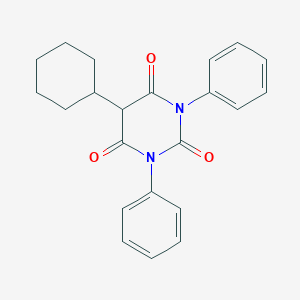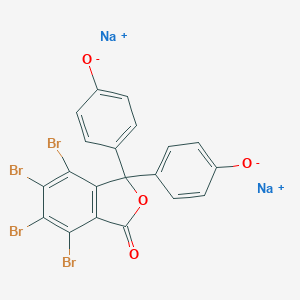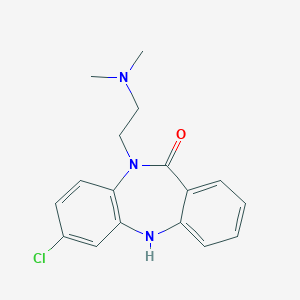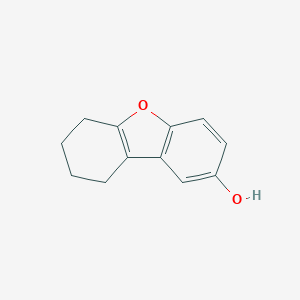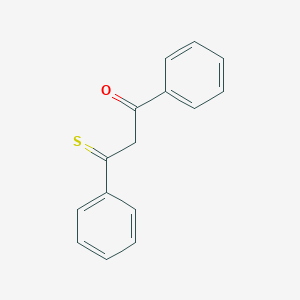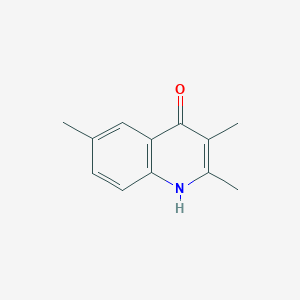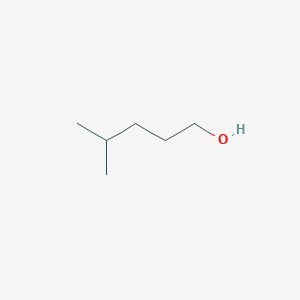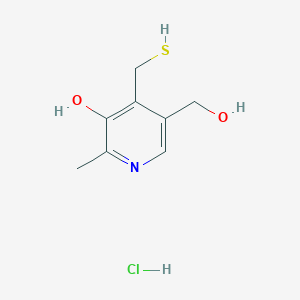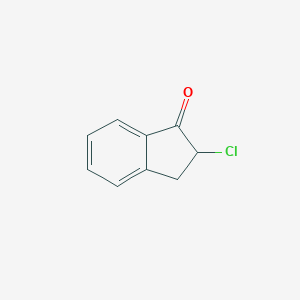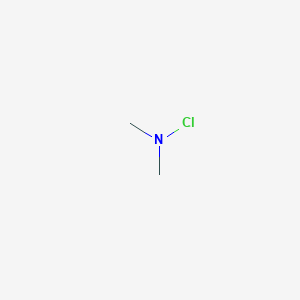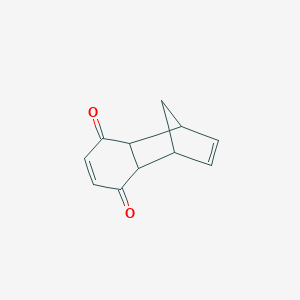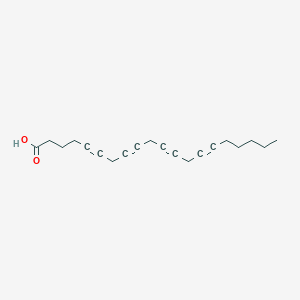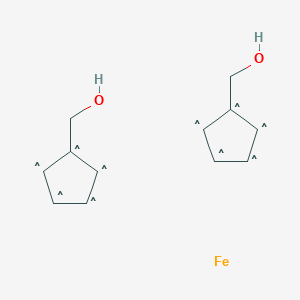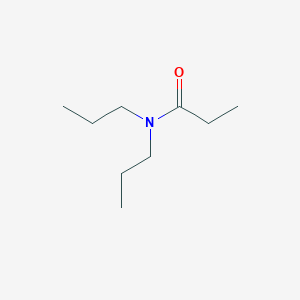
Propanamide, N,N-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N,N-dipropyl-, is a colorless liquid that has a molecular formula of C9H19NO. It is a derivative of acetamide and is commonly used in the synthesis of other organic compounds. This compound has been widely studied for its various applications in scientific research, including its use as a solvent, a reagent, and a starting material for the synthesis of other organic compounds.
Applications De Recherche Scientifique
Propanamide, N,N-dipropyl-, has numerous applications in scientific research. It is commonly used as a solvent in the synthesis of other organic compounds. It is also used as a reagent in the production of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, propanamide, N,N-dipropyl-, is used as a starting material for the synthesis of other organic compounds, such as N,N-dipropyl-2,2-dimethylpropanamide.
Mécanisme D'action
The mechanism of action of propanamide, N,N-dipropyl-, is not fully understood. However, it is known to act as a weak base and can form hydrogen bonds with other molecules. This property makes it useful as a solvent and reagent in organic synthesis.
Effets Biochimiques Et Physiologiques
Propanamide, N,N-dipropyl-, has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. It is also not known to have any significant effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Propanamide, N,N-dipropyl-, has several advantages for use in lab experiments. It is a relatively non-toxic compound, making it safe for use in the lab. It is also a versatile compound that can be used as a solvent, reagent, and starting material for the synthesis of other organic compounds. However, its limitations include its relatively low boiling point and its tendency to form hydrogen bonds with other molecules, which can affect its solubility and reactivity.
Orientations Futures
There are several future directions for the study of propanamide, N,N-dipropyl-. One area of research could focus on the use of this compound as a solvent in the synthesis of other organic compounds. Another area of research could explore the potential applications of this compound in the production of pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to better understand the mechanism of action and biochemical and physiological effects of propanamide, N,N-dipropyl-.
Méthodes De Synthèse
The synthesis of propanamide, N,N-dipropyl-, can be achieved through a variety of methods. One of the most common methods is the reaction of propylamine with acetic anhydride. The reaction produces propanamide, N,N-dipropyl-, as well as acetic acid as a byproduct. Other methods include the reaction of propylamine with acetyl chloride or acetic acid in the presence of a catalyst.
Propriétés
Numéro CAS |
1114-59-6 |
|---|---|
Nom du produit |
Propanamide, N,N-dipropyl- |
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
N,N-dipropylpropanamide |
InChI |
InChI=1S/C9H19NO/c1-4-7-10(8-5-2)9(11)6-3/h4-8H2,1-3H3 |
Clé InChI |
ARCMPHHHUFVAOI-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CC |
SMILES canonique |
CCCN(CCC)C(=O)CC |
Autres numéros CAS |
1114-59-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



